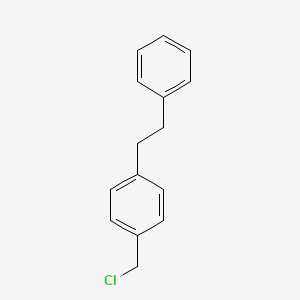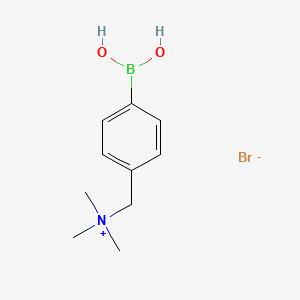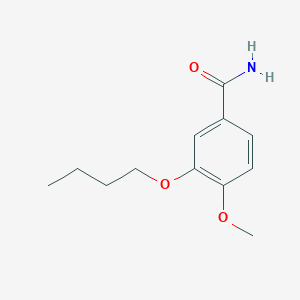
Bis(Tetrazol-5-ylmethyl)sulfid
Übersicht
Beschreibung
Bis(tetrazole-5-ylmethyl)sulfide is a useful research compound. Its molecular formula is C4H6N8S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(tetrazole-5-ylmethyl)sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tetrazole-5-ylmethyl)sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Energetischen Materialien
Tetrazole sind bekannt für ihren hohen Stickstoffgehalt, was sie zu Kandidaten für energetische Materialien macht. Bis(Tetrazol-5-ylmethyl)sulfid könnte zur Synthese neuartiger Bis-Tetrazol-Acetamide mit vielversprechenden Eigenschaften für energetische Anwendungen verwendet werden. Theoretische Studien legen nahe, dass diese Moleküle aufgrund ihres Sauerstoffgleichgewichts und ihres Stickstoffanteils als energetische Materialien eingesetzt werden können .
Pharmazeutische Anwendungen
Der Tetrazolring ist ein Bioisoster für Carbonsäuren, was ihn in der Wirkstoffentwicklung wertvoll macht. Derivate von this compound könnten möglicherweise eine breite Palette biologischer Aktivitäten aufweisen, darunter antibakterielle, antimykotische, Antitumor-, analgetische, entzündungshemmende und antihypertensive Aktivitäten .
Antikrebstherapie
Molekular-Docking-Studien haben gezeigt, dass bestimmte Tetrazol-Derivate potent mit Proteinen wie TP53 und NF-KAPPA-B interagieren können, die an Krebs beteiligt sind. This compound könnte so modifiziert werden, dass diese Wechselwirkungen verstärkt werden, was auf sein Potenzial als Therapeutikum gegen Krebs hindeutet .
Materialchemie
Aufgrund seiner elektronens spendenden und elektronenziehenden Eigenschaften könnte this compound in materialchemischen Anwendungen eingesetzt werden. Seine planare Struktur kann dazu beitragen, die elektrostatische Abstoßung bei Rezeptor-Ligand-Wechselwirkungen zu stabilisieren, was für die Entwicklung neuer Materialien von Vorteil ist .
Molekulardynamiksimulationen
Das Verhalten der Verbindung unter verschiedenen Bedingungen kann durch Molekulardynamik (MD)-Simulationen untersucht werden. Dies kann helfen, ihre Stabilität, Reaktivität und Wechselwirkungen mit anderen Molekülen vorherzusagen, was für ihre Anwendung in verschiedenen Bereichen entscheidend ist .
Synthese neuartiger Verbindungen
Die Tetrazol-Gruppierung in this compound dient als wertvoller Synthon für Arylkuplungsreaktionen. Dies ermöglicht die Synthese einer Vielzahl neuartiger Verbindungen mit potentiellen Anwendungen in der medizinischen Chemie und Materialwissenschaft .
Wirkmechanismus
Target of Action
Bis(tetrazole-5-ylmethyl)sulfide, also known as 5-{[(1H-1,2,3,4-tetraazol-5-ylmethyl)thio]methyl}-1H-1,2,3,4-tetrazole, is a compound that belongs to the tetrazole class . Tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the fungal enzyme cytochrome P450, by inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The high degree of selectivity for this enzyme is believed to have a positive effect on the compound’s toxicity compared to other fungicidal preparations of the azole class .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the cytochrome P450 enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, resulting in fungal cell death .
Result of Action
The inhibition of the cytochrome P450 enzyme leads to a disruption in the biosynthesis of ergosterol . This disruption results in changes to the fungal cell membrane’s structure and permeability, leading to cell death . Therefore, the compound’s action at the molecular level translates to a potent antifungal effect at the cellular level .
Action Environment
The action, efficacy, and stability of Bis(tetrazole-5-ylmethyl)sulfide can be influenced by various environmental factors. For instance, the compound’s thermal stability is a critical factor in its action . The compound has been found to have high thermal stability, which could enhance its efficacy and stability under different environmental conditions . .
Eigenschaften
IUPAC Name |
5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPOABNUILWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)SCC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380422 | |
| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-33-8 | |
| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)







![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)

![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)
